An In-depth Technical Guide to 1-(2-Naphthyl)pyrrolidine (CAS 13672-14-5)
An In-depth Technical Guide to 1-(2-Naphthyl)pyrrolidine (CAS 13672-14-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(2-Naphthyl)pyrrolidine. As a Senior Application Scientist, this document synthesizes established data with field-proven insights to offer a practical resource for laboratory and development settings.
Introduction and Molecular Overview
1-(2-Naphthyl)pyrrolidine is a bicyclic aromatic amine that incorporates a naphthalene moiety and a saturated pyrrolidine ring. The fusion of the rigid, planar naphthalene structure with the flexible, non-planar pyrrolidine ring imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science. The pyrrolidine ring is a common scaffold in many FDA-approved drugs, valued for its ability to introduce three-dimensionality and serve as a key pharmacophore.[1][2] The naphthalene group, a larger aromatic system, can engage in π-π stacking and hydrophobic interactions, making it a valuable component for modulating biological activity.[3]
This guide will delve into the known characteristics of 1-(2-Naphthyl)pyrrolidine, drawing from available experimental data and computational predictions. Where direct data is limited, insights from structurally analogous compounds will be discussed to provide a broader context for its potential utility.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The following tables summarize the available and computed data for 1-(2-Naphthyl)pyrrolidine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13672-14-5 | [4] |
| Molecular Formula | C₁₄H₁₅N | [5] |
| Molecular Weight | 197.27 g/mol | [5] |
| Appearance | Colorless solid | [4] |
| Melting Point | 90–92 °C | [4] |
| Boiling Point | Not experimentally determined | |
| Solubility | Insoluble in water (predicted) | |
| logP (computed) | 3.8 | [5] |
Note: Some properties are computed and should be confirmed experimentally.
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 1-(2-Naphthyl)pyrrolidine.
¹H NMR (DMSO-d₆, 400 MHz): [4]
-
δ 1.92–2.06 (m, 4H, pyrrolidine CH₂)
-
δ 3.25–3.45 (m, 4H, pyrrolidine N-CH₂)
-
δ 6.74 (s, 1H, naphthyl C1-H or C3-H)
-
δ 7.03 (d, J = 5.7 Hz, 1H, naphthyl H)
-
δ 7.11 (t, J = 6.9 Hz, 1H, naphthyl H)
-
δ 7.31 (t, J = 6.9 Hz, 1H, naphthyl H)
-
δ 7.61 (d, J = 8.3 Hz, 1H, naphthyl H)
-
δ 7.67 (d, J = 8.1 Hz, 1H, naphthyl H)
-
δ 7.70 (d, J = 8.9 Hz, 1H, naphthyl H)
¹³C NMR (CDCl₃): [6]
-
δ 24.71 (pyrrolidine C)
-
δ 52.62 (pyrrolidine N-C)
-
δ 111.33, 121.19, 124.20, 124.71, 125.44, 125.84, 128.10, 128.18, 134.91, 147.67 (naphthyl C)
Mass Spectrometry (EI): [4]
-
m/z 197 (M⁺)
Synthesis and Purification
The synthesis of 1-(2-Naphthyl)pyrrolidine can be achieved through several established methods for N-arylation of secondary amines.
Nickel-Catalyzed Amination of 2-Naphthyl Tosylate
A common and effective method involves the nickel-catalyzed cross-coupling of 2-naphthyl tosylate with pyrrolidine.[4]
Reaction Scheme:
Figure 1: Nickel-catalyzed synthesis of 1-(2-Naphthyl)pyrrolidine.
Experimental Protocol:
-
Catalyst Preparation: In an oven-dried three-necked flask, charge NaOtBu (1.6 mmol), Ni(PPh₃)₂(1-naphthyl)Cl (5 mol%), and IPr·HCl (5 mol%).
-
Reactant Addition: Add 2-naphthyl tosylate (1.0 mmol) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen (repeat twice).
-
Amine Addition: Add pyrrolidine (1.5 mmol) via syringe, followed by dried dioxane (5 mL).
-
Reaction: Heat the mixture in an oil bath at 110°C for 15 minutes.
-
Work-up: Cool the reaction to room temperature and filter through a pad of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the combined organic phases under reduced pressure and purify the residue by column chromatography on silica gel.[4]
Solvent-Free Microwave-Assisted Synthesis
A green chemistry approach utilizes microwave irradiation without a solvent, significantly reducing reaction times.[6]
Experimental Protocol:
-
Reactant Mixture: In a microwave-transparent vessel, mix 1-halogenonaphthalene (e.g., 1-bromonaphthalene as a surrogate for a naphthyl halide) with an excess of pyrrolidine.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature and power for a short duration (typically a few minutes).
-
Purification: After cooling, the product can be isolated and purified by standard techniques such as column chromatography.[6]
Potential Applications in Drug Discovery
While specific biological activities for 1-(2-Naphthyl)pyrrolidine are not extensively documented, the structural motifs suggest several promising avenues for investigation in drug development.
Table 2: Potential Therapeutic Areas and Rationale
| Therapeutic Area | Rationale Based on Structural Analogs | Key References |
| Antimicrobial/Antifungal | Naphthyl derivatives have shown potent antimicrobial and antifungal properties. The lipophilicity of the naphthalene ring can facilitate membrane disruption. | [7][8] |
| Analgesics | Certain pyrrolidinylnaphthalene structures have demonstrated significant antinociceptive activity, potentially through interaction with opioid receptors. | [9] |
| Anti-inflammatory | Naphthyl-containing heterocyclic compounds have been investigated for their anti-inflammatory effects. | [9] |
Logical Relationship of Structural Features to Biological Activity:
Figure 2: Contribution of structural components to potential applications.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(2-Naphthyl)pyrrolidine. However, based on the hazards associated with its constituent parts (pyrrolidine and naphthalene derivatives), the following precautions are recommended.[2][10][11]
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Hazards: May cause skin and eye irritation.[11] The toxicological properties have not been fully investigated.[2] Naphthalene derivatives can be harmful if swallowed or inhaled.
Conclusion and Future Directions
1-(2-Naphthyl)pyrrolidine is a compound with a foundation in well-established chemical scaffolds. While direct experimental data is limited, its synthesis is achievable through modern catalytic methods. The structural analogy to biologically active molecules suggests its potential as a building block in the development of new therapeutic agents, particularly in the areas of infectious diseases and pain management. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activity profile, and establish a comprehensive safety assessment.
References
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PubChem. (n.d.). 1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]
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PubChem. (n.d.). 1-(Naphthalen-2-yl)pyrrolidin-2-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). 1-(1-Naphthyl)pyrrolidine. Retrieved from [Link]
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Supporting Information for Nickel-Catalyzed Amination of Aryl Tosylates. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide. Retrieved from [Link]
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Boufroura, H., et al. (2018). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Molbank, 2018(4), M1013. [Link]
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 10). Journal of Molecular Structure, 1319, 138687. [Link]
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El-Sayed, M. A. A., et al. (2025, August 7). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. Journal of the Iranian Chemical Society, 22(8), 2481-2491. [Link]
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 15). Journal of Molecular Structure, 1319, 138687. [Link]
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